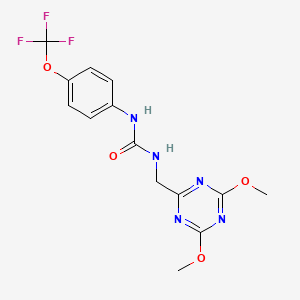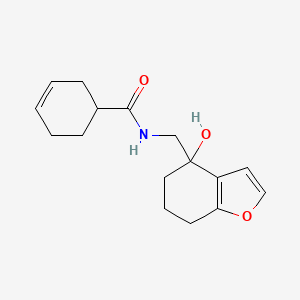![molecular formula C9H17N B2817461 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine CAS No. 2287301-21-5](/img/structure/B2817461.png)
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is characterized by a highly strained ring system, making it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method includes radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The use of metal-free homolytic aromatic alkylation of benzene has also been reported as an efficient method for synthesizing related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained ring system of the bicyclo[1.1.1]pentane framework makes it particularly reactive towards radical reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various nucleophiles . These reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediates and products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with boronic esters can lead to the formation of substituted bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, it serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This makes it valuable in drug discovery and development, as it can enhance the solubility, potency, and metabolic stability of lead compounds . Additionally, it is used in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Wirkmechanismus
The mechanism of action of 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane framework allows it to fit into binding sites that are not accessible to planar molecules . This can lead to enhanced binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as cubanes and higher bicycloalkanes . These compounds share the characteristic of having highly strained ring systems, but the bicyclo[1.1.1]pentane framework is unique in its ability to add three-dimensional character and saturation to molecules . This makes it particularly valuable as a bioisostere in drug discovery .
List of Similar Compounds:- Cubanes
- Higher bicycloalkanes
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 1-Azabicyclo[1.1.0]butane
Eigenschaften
IUPAC Name |
3-butan-2-ylbicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGDYMYKQGPTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
![6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2817390.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)



